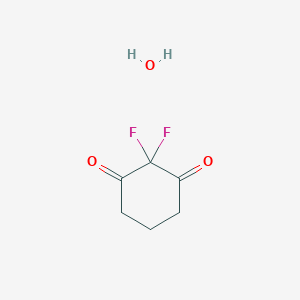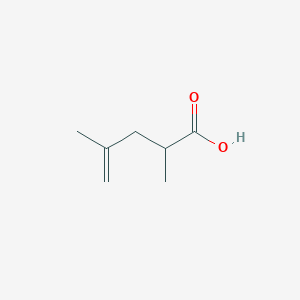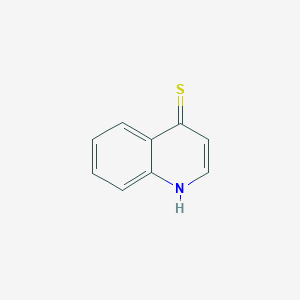
1-(2,6-dimethylphenyl)-1H-pyrrole
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound features a pyrrole ring substituted with a 2,6-dimethylphenyl group. Pyrroles are known for their presence in many natural products and pharmaceuticals, making them significant in both organic chemistry and medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenol, have been studied
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,6-dimethylphenol, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which can lead to various downstream effects
Pharmacokinetics
A study on a related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, found that it was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . It underwent extensive first-pass metabolism, resulting in a bioavailability of 5.3% .
Result of Action
For instance, tris(2,6-dimethylphenyl) phosphate, a compound with putative estrogen-like action, was found to impair sexual differentiation of the brain in a mouse model .
Analyse Biochimique
Biochemical Properties
It is known that similar pyrrolidinone derivatives have shown memory-enhancing effects in animals . These compounds have been found to modulate metabotropic glutamate receptors and AMPA-sensitive glutamate receptors, and may facilitate cholinergic transmission .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells
Molecular Mechanism
It is speculated that it may act as a positive modulator of metabotropic glutamate receptors and AMPA-sensitive glutamate receptors
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown ameliorative effects on learning and memory, especially in animals exhibiting impaired cognitive abilities .
Metabolic Pathways
Related compounds have been shown to be involved in various chemical pathways, such as 2-chloro-N-(2,6-dimethylphenyl) acetamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylphenyl)-2H-pyrrole: Similar structure but differs in the position of the hydrogen atom on the pyrrole ring.
1-(2,6-Dimethylphenyl)-1H-indole: Contains an indole ring instead of a pyrrole ring.
1-(2,6-Dimethylphenyl)-1H-pyrrolidine: The pyrrole ring is fully saturated.
Uniqueness: 1-(2,6-Dimethylphenyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOVWCDYRJKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405857 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-23-4 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)








